3-Cyclobutoxycyclohexan-1-amine
Description
3-Cyclobutoxycyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine group
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-cyclobutyloxycyclohexan-1-amine |
InChI |
InChI=1S/C10H19NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h8-10H,1-7,11H2 |
InChI Key |
XQZUYSFOZSBNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxycyclohexan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexylamine with cyclobutyl bromide under basic conditions. The reaction proceeds as follows:
Nucleophilic Substitution: Cyclohexylamine reacts with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3-Cyclobutoxycyclohexan-1-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The amine group in 3-Cyclobutoxycyclohexan-1-amine can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines, amides.
Scientific Research Applications
3-Cyclobutoxycyclohexan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclobutoxy group may contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
Cyclobutylamine: Contains a cyclobutyl group attached to an amine group.
Cyclohexanol: Features a hydroxyl group instead of an amine group on the cyclohexane ring.
Uniqueness
3-Cyclobutoxycyclohexan-1-amine is unique due to the presence of both a cyclobutoxy group and an amine group on the cyclohexane ring
Biological Activity
3-Cyclobutoxycyclohexan-1-amine, particularly in its hydrochloride form, has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine functional group. This specific arrangement contributes to its distinctive chemical properties, which may influence its interaction with biological targets such as enzymes and receptors.
The biological activity of 3-cyclobutoxycyclohexan-1-amine is primarily evaluated through pharmacological assays. Its mechanism of action involves:
- Interaction with Molecular Targets : The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways. Binding affinity studies help elucidate its effects at the molecular level.
- Pharmacological Profile : It is expected to exhibit activity due to its structural features that facilitate interaction with biological targets. Quantitative structure-activity relationship (QSAR) models can predict biological activity based on chemical structure.
Pharmacological Assays
Several studies have focused on the pharmacological evaluation of 3-cyclobutoxycyclohexan-1-amine:
- Enzyme Inhibition Studies : Research indicates that the compound may inhibit certain enzymes, potentially impacting metabolic pathways relevant to various diseases.
- Receptor Binding Studies : Investigations into receptor interactions have shown that 3-cyclobutoxycyclohexan-1-amine can bind to specific receptors, influencing signaling pathways associated with neurological functions.
Comparative Analysis
To better understand the uniqueness of 3-cyclobutoxycyclohexan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cyclobutylamine | Cyclobutane ring with an amine | Potential neurotransmitter modulator |
| Cyclohexylamine | Cyclohexane ring with an amine | Commonly studied for CNS effects |
| 2-(Cyclobutyl)ethanamine | Ethyl chain linked to cyclobutane | Different pharmacokinetic profiles |
The presence of both cyclobutoxy and amine groups in 3-cyclobutoxycyclohexan-1-amine confers distinct chemical and biological properties that may enhance its utility in research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
